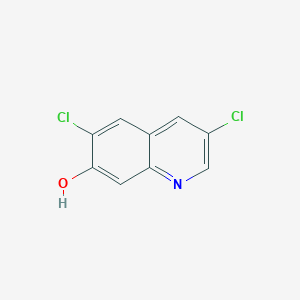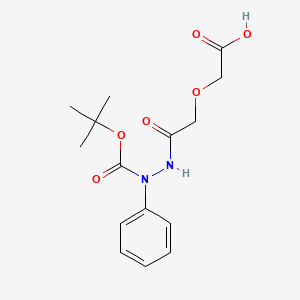
Hdac1/2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac1/2-IN-3 is a selective inhibitor targeting histone deacetylase 1 and histone deacetylase 2. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hdac1/2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer selectivity towards histone deacetylase 1 and histone deacetylase 2. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed for quality assessment.
化学反応の分析
Types of Reactions: Hdac1/2-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
科学的研究の応用
Hdac1/2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in chromatin remodeling and gene expression. In biology, this compound is employed to investigate the epigenetic regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis.
In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases characterized by dysregulated histone deacetylase activity. Preclinical studies have demonstrated its ability to inhibit tumor growth and induce cancer cell apoptosis. Additionally, this compound is being explored for its potential use in combination therapies to enhance the efficacy of existing treatments.
作用機序
Hdac1/2-IN-3 exerts its effects by selectively inhibiting the activity of histone deacetylase 1 and histone deacetylase 2. These enzymes are involved in the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylase 1 and histone deacetylase 2, this compound prevents the deacetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression.
The molecular targets of this compound include the catalytic domains of histone deacetylase 1 and histone deacetylase 2. The compound binds to these domains, blocking their enzymatic activity and preventing the removal of acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which can alter the expression of genes involved in various cellular processes.
類似化合物との比較
Hdac1/2-IN-3 is unique in its selectivity towards histone deacetylase 1 and histone deacetylase 2, distinguishing it from other histone deacetylase inhibitors that target multiple histone deacetylase isoforms. This selectivity is advantageous as it reduces the potential for off-target effects and enhances the compound’s therapeutic potential.
Similar compounds to this compound include other selective histone deacetylase inhibitors, such as HDAC1/2/3 inhibitors and HDAC1/2 selective inhibitors. These compounds share a similar mechanism of action but may differ in their selectivity, potency, and pharmacokinetic properties. The unique selectivity of this compound makes it a valuable tool for studying the specific roles of histone deacetylase 1 and histone deacetylase 2 in various biological processes and diseases.
特性
分子式 |
C24H25N5OS |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
N-(2-amino-5-thiophen-2-ylphenyl)-7-[2-(dimethylamino)ethylamino]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H25N5OS/c1-29(2)10-9-26-19-7-5-16-13-22(27-15-18(16)12-19)24(30)28-21-14-17(6-8-20(21)25)23-4-3-11-31-23/h3-8,11-15,26H,9-10,25H2,1-2H3,(H,28,30) |
InChIキー |
KDTPUATYLVOWAX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC2=CN=C(C=C2C=C1)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate](/img/structure/B13907705.png)



![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)



![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)


![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)


